3-(3,4,5-trimethoxyphenyl)propanal CAS 121667-78-5 supplier
3-(3,4,5-trimethoxyphenyl)propanal CAS 121667-78-5 supplier
Topic: 3-(3,4,5-trimethoxyphenyl)propanal (CAS 121667-78-5) Content Type: Technical Monograph & Sourcing Guide Audience: Medicinal Chemists, Process Engineers, and Procurement Specialists in Drug Discovery.
Strategic Reagent for Tubulin Inhibitors and Heterocyclic Scaffolds
Executive Summary
3-(3,4,5-Trimethoxyphenyl)propanal (CAS 121667-78-5) is a specialized aryl-aliphatic aldehyde intermediate used primarily in the synthesis of pharmacologically active agents.[1] Characterized by the electron-rich 3,4,5-trimethoxyphenyl (TMP) motif—a pharmacophore critical for binding to the colchicine site of tubulin—this compound serves as a versatile "linker" and "warhead" precursor. Unlike its unsaturated analogue (3,4,5-trimethoxycinnamaldehyde), the saturated propyl chain offers distinct conformational flexibility and stability, making it an ideal substrate for reductive aminations, Pictet-Spengler cyclizations, and palladium-catalyzed annulations.
This guide details the physicochemical profile, synthetic utility, handling protocols, and sourcing criteria for researchers integrating this moiety into high-affinity anticancer and antimicrobial candidates.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Parameter | Specification |
| CAS Registry Number | 121667-78-5 |
| IUPAC Name | 3-(3,4,5-trimethoxyphenyl)propanal |
| Synonyms | 3,4,5-Trimethoxyhydrocinnamaldehyde; Benzenepropanal, 3,4,5-trimethoxy- |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Physical State | Pale yellow to colorless oil (tends to darken upon oxidation) |
| Boiling Point | ~310–315 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water |
| Stability | Air-sensitive (prone to oxidation to corresponding carboxylic acid); Store under Argon |
Synthetic Utility & Mechanism of Action[3][9]
The value of CAS 121667-78-5 lies in its dual functionality: the TMP core provides binding affinity to cytoskeletal proteins, while the aldehyde tail acts as a reactive handle for scaffold elaboration.
3.1 The TMP Pharmacophore in Drug Design
The 3,4,5-trimethoxyphenyl ring mimics the A-ring of Colchicine and Combretastatin A-4 (CA-4). Agents incorporating this motif often function as Microtubule Destabilizing Agents (MDAs) .
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Mechanism: The TMP group creates steric and electrostatic complementarity with the β-tubulin subunit, inhibiting polymerization and causing G2/M cell cycle arrest [1].
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Advantage of Propanal Linker: The saturated ethyl-linker (between ring and aldehyde) allows for the synthesis of flexible analogues (e.g., homomescaline derivatives or seco-analogues of isoquinoline alkaloids) that can probe the hydrophobic pockets of the target protein more effectively than rigid stilbene analogues.
3.2 Key Synthetic Transformations
The aldehyde functionality enables three primary high-value transformations:
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Reductive Amination: Reaction with primary/secondary amines followed by reduction (NaBH(OAc)₃) yields secondary/tertiary amines, common in CNS-active drugs.
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Pictet-Spengler Cyclization: Condensation with tryptamine or phenethylamine derivatives to form tetrahydro-β-carbolines or tetrahydroisoquinolines (THIQs).
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Pd-Catalyzed Annulation: Reaction with o-haloanilines to synthesize functionalized indoles [2].[2]
Figure 1: Primary synthetic workflows utilizing CAS 121667-78-5 as a core building block.
Experimental Protocols
4.1 Preparation of the Reagent (Synthesis from Cinnamaldehyde)
Note: While commercially available, in-house preparation ensures freshness, critical for aldehyde stability.
Reaction: Selective hydrogenation of 3,4,5-trimethoxycinnamaldehyde. Reagents: H₂ (1 atm), 10% Pd/C, Ethyl Acetate.
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Dissolution: Dissolve 10 mmol of 3,4,5-trimethoxycinnamaldehyde in 50 mL of anhydrous Ethyl Acetate.
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Catalyst Addition: Add 10 mol% of 10% Pd/C carefully under nitrogen flow.
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Hydrogenation: Purge with H₂ gas (balloon pressure sufficient). Stir vigorously at Room Temperature (RT).
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Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (cinnamaldehyde) is UV-active and slower moving; the product is less polar. Critical: Stop immediately upon disappearance of starting material to prevent reduction of the aldehyde to the alcohol.
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Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.
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Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes) yields the pure propanal as a colorless oil.
4.2 Quality Control (QC) Parameters
When sourcing or synthesizing, verify against these standards:
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¹H NMR (CDCl₃, 400 MHz): Diagnostic triplet at ~9.8 ppm (CHO), singlet at ~3.8 ppm (9H, OMe), and multiplets at ~2.9 ppm (benzylic/alpha-carbonyl protons).
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Purity: >97% by GC-MS or HPLC. Impurities often include the over-reduced alcohol (3-(3,4,5-trimethoxyphenyl)propan-1-ol) or the oxidized acid.
Sourcing & Supply Chain Strategy
Due to the specific nature of this intermediate, it is often "Make-to-Order" (MTO) from catalog houses rather than a bulk commodity.
5.1 Supplier Selection Criteria
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Synthetic Route Transparency: Prefer suppliers who synthesize via the reduction of cinnamaldehyde rather than hydroformylation, as the latter can leave difficult-to-remove metal isomers.
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Packaging: Must be packaged under inert gas (Argon/Nitrogen). Aldehydes oxidize rapidly to carboxylic acids (white solids) if exposed to air.
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Lead Time: Typical lead time for >10g is 2–3 weeks from custom synthesis labs.
5.2 Verified Supplier Categories
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Primary Manufacturers (China/India): Alfa Chemical, JHECHEM. (Best for >100g bulk).
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Catalog Distributors (US/EU): BenchChem, Fisher Scientific (often re-packagers, higher cost but easier procurement for <5g).
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11mm min). |
| Eye Irritation | H319: Causes serious eye irritation | Use chemical safety goggles. |
| Respiratory | H335: May cause respiratory irritation | Always handle in a fume hood. |
| Storage | Air/Light Sensitive | Store at 2–8°C under Argon. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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Mechanism of Tubulin Inhibition: Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943–2971.
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Pd-Catalyzed Annulation (Indole Synthesis): Jia, Y., & Zhu, J. (2006).[2] Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes.[2] The Journal of Organic Chemistry, 71(20), 7826–7834.[2]
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Chemoselective Reduction Protocols: Pelletier, G., Bechara, W. S., & Charette, A. B. (2010).[2] Controlled and chemoselective reduction of secondary amides. Journal of the American Chemical Society, 132(37), 12817–12819.[2]
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Antiproliferative Chalcones & Derivatives: Ducki, S., et al. (1998). Potent antimitotic and cell growth inhibitory properties of substituted chalcones. Bioorganic & Medicinal Chemistry Letters, 8(9), 1051-1056.
